molecular formula C10H8N4O B12892997 4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide CAS No. 94782-81-7

4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide

Cat. No.: B12892997
CAS No.: 94782-81-7
M. Wt: 200.20 g/mol
InChI Key: KGWKZMDPLIMRRO-UHFFFAOYSA-N
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Description

4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2-carboxamide is a heterocyclic compound that features a fused ring system combining benzimidazole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate benzimidazole derivatives with pyrazole intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as zinc chloride or Brønsted acidic ionic liquids to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and green chemistry approaches to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

Scientific Research Applications

4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2-carboxamide is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

The compound 4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide is part of a broader class of pyrazolo[1,5-a]benzimidazole derivatives, which have garnered attention for their diverse biological activities. These compounds are particularly noted for their potential as therapeutic agents in various diseases, including cancer and inflammatory disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, selectivity, and potential therapeutic applications.

This compound operates primarily through the inhibition of specific protein kinases, notably casein kinase 2 (CK2) and phosphoinositide 3-kinase (PI3K). These kinases are critical regulators in cell signaling pathways that govern cell proliferation, survival, and apoptosis.

CK2 Inhibition

Research has shown that pyrazolo[1,5-a]benzimidazole derivatives exhibit potent inhibitory activity against CK2. In vitro studies demonstrated that modifications to the pyrazolo scaffold enhanced selectivity and potency against CK2α and CK2α’ isoforms. For instance, compound IC20 exhibited an IC50 value of 8 nM against CK2α, indicating strong inhibitory potential .

PI3K Inhibition

In addition to CK2 inhibition, these compounds also target PI3K pathways. A study reported that benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine showed IC50 values ranging from 0.018 μM to 1.892 μM for PI3Kδ inhibition . This suggests that this compound may also play a role in modulating inflammatory responses and autoimmune diseases.

Biological Activity and Therapeutic Potential

The biological activity of this compound extends beyond kinase inhibition. The compound has demonstrated various pharmacological effects:

  • Antitumor Activity : Studies indicate that pyrazolo derivatives exhibit significant antiproliferative effects across multiple cancer cell lines. For example, compounds from this class were tested against lung cancer cell lines (A549 and HCC827), showing IC50 values as low as 2.12 μM .
  • Anti-inflammatory Properties : The ability to inhibit PI3Kδ suggests potential applications in treating inflammatory conditions such as systemic lupus erythematosus .
  • Antimicrobial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, highlighting their broad-spectrum antimicrobial potential .

Case Studies

Several studies have documented the efficacy of pyrazolo[1,5-a]benzimidazole derivatives in preclinical models:

  • Anticancer Efficacy : A study involving the NCI-60 cell line panel revealed that specific derivatives significantly inhibited cell growth across various cancer types without substantial cytotoxicity to normal cells .
  • Inhibition Profiles : A differential scanning fluorimetry assay identified several compounds with selective inhibition profiles against a panel of kinases, underscoring the importance of structural modifications in enhancing selectivity and potency .

Data Tables

CompoundTarget KinaseIC50 Value (nM)Activity Type
IC20CK2α8Antitumor
IC19CK2α’38Antitumor
CPL302415PI3Kδ18Anti-inflammatory

Properties

CAS No.

94782-81-7

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

1H-pyrazolo[1,5-a]benzimidazole-2-carboxamide

InChI

InChI=1S/C10H8N4O/c11-10(15)7-5-9-12-6-3-1-2-4-8(6)14(9)13-7/h1-5,13H,(H2,11,15)

InChI Key

KGWKZMDPLIMRRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2NC(=C3)C(=O)N

Origin of Product

United States

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